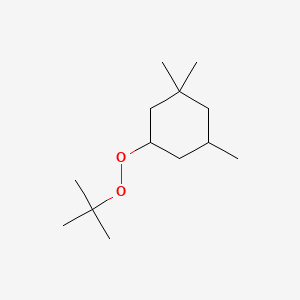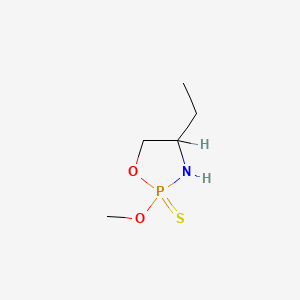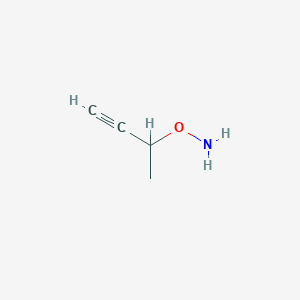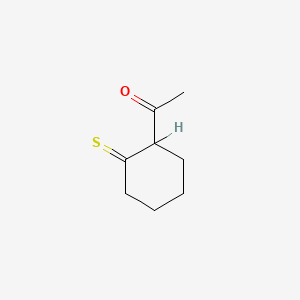
2-Acetylcyclohexanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetylcyclohexanethione is an organic compound with the molecular formula C₈H₁₂OS It is a thione derivative of 2-acetylcyclohexanone, characterized by the presence of a sulfur atom in place of the oxygen atom in the carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Acetylcyclohexanethione can be synthesized through the reaction of cyclohexanone with a secondary amine, such as pyrrolidine, to form an enamine. This enamine then undergoes acylation with acetic anhydride to produce 2-acetylcyclohexanone. The final step involves the substitution of the oxygen atom with a sulfur atom to form this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale organic synthesis techniques. These may include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Acetylcyclohexanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group back to a carbonyl group.
Substitution: The sulfur atom in the thione group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: 2-Acetylcyclohexanone.
Substitution: Various substituted thiones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Acetylcyclohexanethione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Industry: Used in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-acetylcyclohexanethione involves its interaction with molecular targets through its thione group. The sulfur atom can form strong bonds with metal ions and other electrophiles, making it a potent ligand in coordination chemistry. This interaction can influence various biochemical pathways and enzyme activities .
Vergleich Mit ähnlichen Verbindungen
2-Acetylcyclohexanone: Similar structure but with an oxygen atom instead of sulfur.
Thioacetylacetone: Another thione derivative with a different carbon backbone.
Eigenschaften
CAS-Nummer |
76698-82-3 |
|---|---|
Molekularformel |
C8H12OS |
Molekulargewicht |
156.25 g/mol |
IUPAC-Name |
1-(2-sulfanylidenecyclohexyl)ethanone |
InChI |
InChI=1S/C8H12OS/c1-6(9)7-4-2-3-5-8(7)10/h7H,2-5H2,1H3 |
InChI-Schlüssel |
IMVBDFHGEYAUIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1CCCCC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



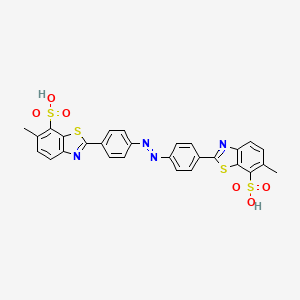


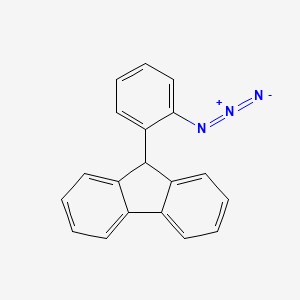
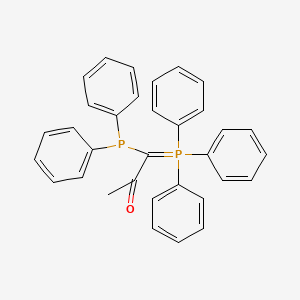
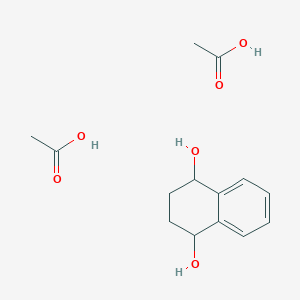
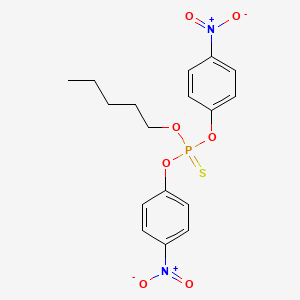
![1H-Isoindole-1,3(2H)-dione, 2-[(2-oxocyclohexyl)methyl]-](/img/structure/B14440595.png)
